IpgC Binds Full‑Length IpaB with Sub‑Micromolar Affinity, 14‑Fold Tighter Than Truncated IpaB
Isothermal titration calorimetry (ITC) demonstrates that IpgC binds full‑length IpaB (residues 1–226) with a dissociation constant (Kd) of 208 ± 50 nM, whereas binding to an N‑terminally truncated IpaB construct (residues 28–226) is 14‑fold weaker (Kd = 2.96 ± 0.53 μM) [1]. This quantifies the contribution of the N‑terminal chaperone‑binding domain (CBD1, residues 16–35) to high‑affinity recognition.
| Evidence Dimension | IpgC binding affinity (Kd) for IpaB substrates |
|---|---|
| Target Compound Data | Kd = 208 ± 50 nM for IpaB₁–₂₂₆ |
| Comparator Or Baseline | Kd = 2.96 ± 0.53 μM for IpaB₂₈–₂₂₆ (N‑terminal truncation) |
| Quantified Difference | 14‑fold tighter binding for full‑length vs. truncated IpaB |
| Conditions | ITC in 20 mM Tris (pH 8.0), 150 mM NaCl, 25 °C; single‑site binding model |
Why This Matters
This near‑stoichiometric, sub‑micromolar affinity is essential for stabilizing IpaB in the bacterial cytoplasm; researchers procuring IpgC for in vitro reconstitution assays require this level of activity to faithfully recapitulate Shigella virulence mechanisms.
- [1] Adam PR, Patil MK, Dickenson NE, et al. Binding affects the tertiary and quaternary structures of the Shigella translocator protein IpaB and its chaperone IpgC. Biochemistry. 2012;51(19):4062-4071. Table 3. doi:10.1021/bi300243z View Source
